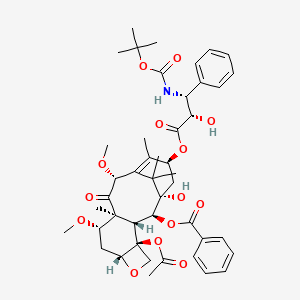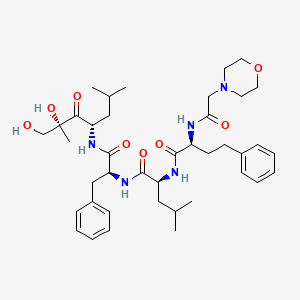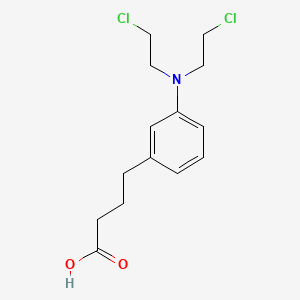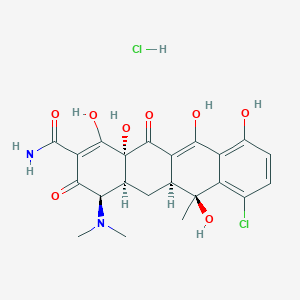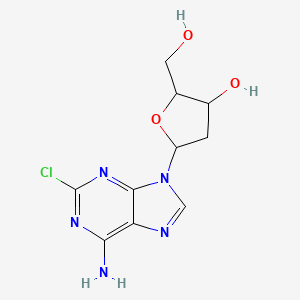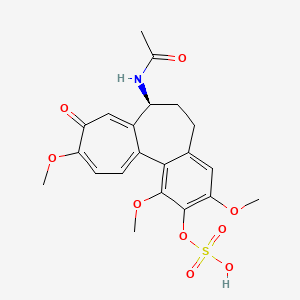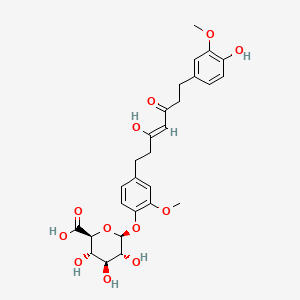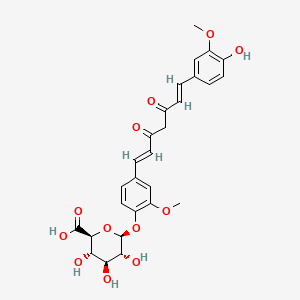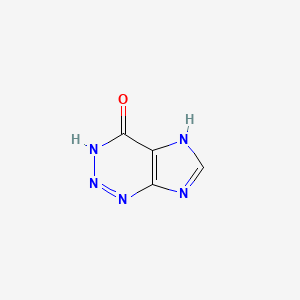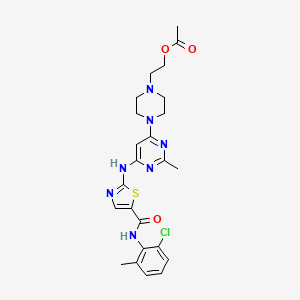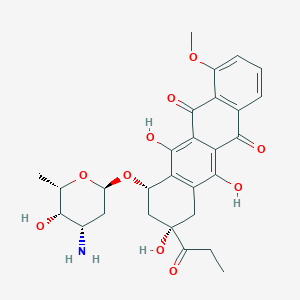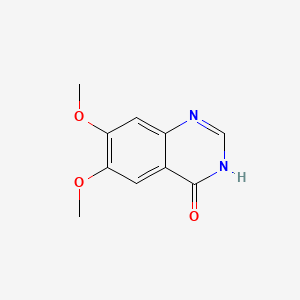
6,7-dimethoxy-1H-quinazolin-4-one
Übersicht
Beschreibung
6,7-Dimethoxyquinazoline-4-one is an impurity of Gefitinib, which is an EGFR inhibitor used for the treatment of certain breast, lung, and other cancers . It is a common intermediate in organic synthesis, mainly used as a molecular scaffold involved in the synthesis of bioactive molecules or drug molecules .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones involves amination and annulation of amidines and benzamides. A novel and highly efficient copper-mediated tandem C (sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has been proposed .Molecular Structure Analysis
The molecular formula of 6,7-dimethoxy-1H-quinazolin-4-one is C10H10N2O3 . The InChI code is 1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) .Chemical Reactions Analysis
In organic synthetic chemistry, the ketone in this compound exists in enol form isomerization, and subsequent transformations can revolve around this hydroxyl group, such as converting the hydroxyl group into a chlorine unit, while the nitrogen heterocyclic structure becomes an aromatic structure .Physical And Chemical Properties Analysis
6,7-Dimethoxy-1H-quinazolin-4-one is a solid substance . It has a molecular weight of 206.2 . The boiling point is 374.1°C at 760 mmHg, and the melting point is 309-311°C .Wissenschaftliche Forschungsanwendungen
Antimalarial Activity
The synthesis and evaluation of 6,7-dimethoxyquinazoline-2,4-diamines have highlighted their potential as antimalarial agents. Studies have focused on developing potent antimalarial drug leads by synthesizing and evaluating the antimalarial activity of these compounds through structure-activity relationship studies. One such compound, 6,7-dimethoxy-N4-(1-phenylethyl)-2-(pyrrolidin-1-yl)quinazolin-4-amine (SSJ-717), has shown promising antimalarial activity, making it a significant lead in antimalarial drug development (Mizukawa et al., 2021).
Anti-Tubercular Activity
Research has also identified novel inhibitors of Mycobacterium tuberculosis (Mtb) among a series of 4-anilinoquinolines and 4-anilinoquinazolines. The focused scaffold arrays led to the identification of compounds with high potency against Mtb, including 6,7-dimethoxy-N-(4-((4-methylbenzyl)oxy)phenyl)quinolin-4-amine, which demonstrated significant anti-tubercular activity with minimal toxicity, indicating the potential for further medicinal chemistry optimization (Asquith et al., 2019).
Synthesis and Chemical Properties
Antihyperlipidemic Activity
Novel 6,7-dimethoxyquinazoline derivatives have been synthesized and evaluated for their antihyperlipidemic activity. Among the synthesized compounds, specific derivatives have shown significant activity in reducing serum cholesterol and triglyceride levels, highlighting the potential of 6,7-dimethoxy-1H-quinazolin-4-one derivatives in developing new antihyperlipidemic drugs (Kathiravan et al., 2016).
Safety And Hazards
Eigenschaften
IUPAC Name |
6,7-dimethoxy-3H-quinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O3/c1-14-8-3-6-7(4-9(8)15-2)11-5-12-10(6)13/h3-5H,1-2H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMSRMHGCZUXCMJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC=N2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60363547 | |
| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-dimethoxy-1H-quinazolin-4-one | |
CAS RN |
13794-72-4 | |
| Record name | 6,7-Dimethoxyquinazolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60363547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,7-Dimethoxy-3H-quinazolin-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

